Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate
Description
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Properties
IUPAC Name |
methyl 1-(4-ethylphenyl)sulfonylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-11-6-8-12(9-7-11)20(17,18)15-10-4-5-13(15)14(16)19-2/h6-9,13H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLULSFNTBUSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological Activity and Pharmacological Potential of Sulfonyl Prolinate Derivatives
Technical Guide & Whitepaper
Executive Summary
The sulfonyl prolinate scaffold represents a convergence of two "privileged structures" in medicinal chemistry: the conformationally rigid pyrrolidine ring of proline and the metabolically stable sulfonyl pharmacophore. Unlike labile amide bonds, the sulfonamide linkage (
This guide analyzes the pharmacological utility of N-sulfonyl prolinate derivatives, specifically their role as Matrix Metalloproteinase (MMP) inhibitors in oncology, DPP-4 inhibitors in metabolic disorders, and their emerging utility as amphiphilic antimicrobial agents .
Section 1: Structural Significance & The Pharmacophore
The biological potency of sulfonyl prolinates stems from their ability to constrain peptide backbones into specific geometries (typically Type II
The Proline "Kink"
L-Proline is the only proteinogenic amino acid where the side chain cyclizes onto the backbone nitrogen. This restricts the
The Sulfonyl "Anchor"
The sulfonyl group (
-
Metabolic Stability: The
bond is resistant to peptidases. -
H-Bonding: The two sulfonyl oxygens act as strong hydrogen bond acceptors, critical for interacting with active site residues (e.g., Arg, Lys) or coordinating metal ions.
Section 2: Synthetic Architecture
The synthesis of sulfonyl prolinates is modular, allowing for rapid generation of Structure-Activity Relationship (SAR) libraries. The core workflow involves the Schotten-Baumann reaction or base-catalyzed sulfonylation of proline esters.
Divergent Synthetic Pathway (Visualization)
The following diagram illustrates the modular synthesis of N-sulfonyl prolinates and their conversion into bioactive acids or amides.
Figure 1: Divergent synthesis of sulfonyl prolinate derivatives. Route A yields free acids for metalloenzyme targeting; Route B yields amides for receptor binding.
Section 3: Pharmacological Domains
Oncology: Matrix Metalloproteinase (MMP) Inhibition
MMPs are zinc-dependent endopeptidases involved in tissue remodeling and metastasis.
-
Mechanism: The N-sulfonyl proline derivative acts as a peptidomimetic. The carboxylic acid (formed after ester hydrolysis) or a hydroxamate derivative chelates the catalytic Zinc ion (
) in the enzyme's active site. -
Selectivity: The sulfonyl group binds into the S1' or S2' subsite. Bulky arylsulfonyl groups (e.g., p-methoxyphenylsulfonyl) enhance selectivity for MMP-2 and MMP-9 over MMP-1, reducing side effects like musculoskeletal syndrome.
-
Key Reference: Zhang et al. (2014) demonstrated that
-sulfonyl prolinate mimetics exhibit nanomolar inhibition of MMP-2.
Metabolic Disorders: DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) degrades incretin hormones (GLP-1).[1][][3] Inhibiting DPP-4 treats Type 2 Diabetes.[1][][3][4][5]
-
Mechanism: While Vildagliptin uses a cyanopyrrolidine warhead, sulfonyl analogs replace the N-terminal amide. The sulfonyl group mimics the transition state of the peptide bond hydrolysis.
-
Advantage: Sulfonyl derivatives often show improved selectivity against the homologous enzymes DPP-8 and DPP-9, inhibition of which is associated with toxicity.
Antimicrobial Activity
Lipophilic N-sulfonyl prolinate esters (where the ester group is a long alkyl chain) exhibit direct antimicrobial action.
-
Mechanism: The amphiphilic nature (hydrophobic sulfonyl + proline ring vs. polar ester linkage) allows intercalation into bacterial cell membranes, disrupting integrity.
-
Spectrum: Active against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
Section 4: Experimental Protocols (Self-Validating)
Protocol A: Synthesis of N-(p-Toluenesulfonyl)-L-Proline Methyl Ester
This protocol establishes the core scaffold. Validation point: NMR signals for the tosyl methyl group and proline ring protons.
Reagents: L-Proline methyl ester HCl (10 mmol), p-Toluenesulfonyl chloride (11 mmol), Triethylamine (TEA, 22 mmol), Dichloromethane (DCM, anhydrous).
-
Preparation: Dissolve L-Proline methyl ester HCl in 50 mL anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
-
Activation: Cool the solution to 0°C in an ice bath. Add TEA dropwise over 10 minutes. Observation: White precipitate (
) may form. -
Coupling: Add p-Toluenesulfonyl chloride portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours. Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting amine spot (ninhydrin active) should disappear.
-
Work-up: Wash the organic layer successively with 1N HCl (2x), sat.
(2x), and brine. -
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.
Protocol B: MMP-2 Inhibition Assay (Fluorometric)
This protocol validates biological activity against the cancer target.
Reagents: Recombinant human MMP-2 (activated with APMA), Fluorogenic Substrate (Mca-K-P-L-G-L-Dpa-A-R-NH2), Assay Buffer (50 mM Tris, 10 mM
-
Enzyme Prep: Dilute activated MMP-2 to 1 nM in Assay Buffer.
-
Inhibitor Incubation: Add 20
L of the N-sulfonyl prolinate derivative (dissolved in DMSO, variable concentrations) to 80 L of enzyme solution in a black 96-well plate. Incubate for 30 mins at 37°C.-
Control: DMSO only (100% activity).
-
Blank: Buffer only (0% activity).
-
-
Substrate Addition: Add 100
L of fluorogenic substrate (10 M final conc). -
Measurement: Monitor fluorescence (
) kinetically for 20 minutes. -
Calculation: Plot Initial Velocity (
) vs. [Inhibitor]. Calculate using non-linear regression (Sigmoidal Dose-Response).
Section 5: Mechanism of Action (Visualization)
The following diagram details the molecular interaction within the MMP-2 active site, highlighting the role of the sulfonyl group.
Figure 2: Binding mode of Sulfonyl Proline derivatives in the MMP-2 active site. The sulfonyl group positions the aryl tail into the S1' pocket while the ZBG chelates the catalytic zinc.
Section 6: Structure-Activity Relationship (SAR) Summary
| Substituent (N-Sulfonyl-R) | Target Affinity | Pharmacological Outcome |
| Methyl (Mesyl) | Low | Used primarily as a synthetic intermediate or leaving group. |
| p-Tolyl (Tosyl) | Moderate (MMP) | Standard reference; moderate lipophilicity. |
| p-Methoxyphenyl | High (MMP-2) | Oxygen lone pairs may interact with S1' residues; high selectivity. |
| Biphenyl / Phenoxyphenyl | Very High (MMP-2/9) | Deep penetration into the hydrophobic S1' tunnel (MMP-2 specific). |
| Long Alkyl Chain ( | Antimicrobial | High membrane disruption; non-specific enzyme inhibition. |
References
-
Zhang, J., et al. (2014).
-sulfonyl -(glycinyl-amino)proline peptidomimetics as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry. -
Egbujor, M. C. (2023). Synthesis and Biological Evaluation of Proline Derived Sulphonamides.[6][7] Journal of Research in Pharmaceutical Science.
-
Trabocchi, A. (2019). Identification of highly potent and selective MMP2 inhibitors addressing the S1' subsite with d-proline-based compounds.[8] Bioorganic & Medicinal Chemistry.
-
Havlioglu, N., et al. (2020). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands.
Sources
- 1. brieflands.com [brieflands.com]
- 3. EMAN RESEARCH PUBLISHING |Full Text|A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review | MDPI [mdpi.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. questjournals.org [questjournals.org]
- 8. Identification of highly potent and selective MMP2 inhibitors addressing the S1' subsite with d-proline-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Properties and Stability Profile of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate
[1][2]
Executive Summary
Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate is a specialized N-sulfonylated amino acid ester used primarily as a chiral intermediate in the synthesis of peptidomimetics and organocatalysts.[1] Structurally, it consists of an L-proline core protected at the nitrogen by a 4-ethylbenzenesulfonyl group and esterified at the carboxyl terminus.
The compound exhibits a distinct stability profile characterized by the robust sulfonamide bond and the labile methyl ester moiety.[1] Its thermodynamic behavior is governed by the lipophilic 4-ethylphenyl tail, which influences crystal packing and solubility relative to its more common analog, N-tosyl-L-proline methyl ester.[1] This guide provides a comprehensive analysis of its physicochemical state, degradation pathways, and required handling protocols.[1]
Physicochemical Characterization
The introduction of the ethyl group at the para position of the phenyl ring (relative to the methyl group in the tosyl analog) increases the lipophilicity and alters the crystal lattice energy.[1]
Calculated & Predicted Properties[1]
| Property | Value / Range | Confidence | Rationale |
| Physical State | White to off-white crystalline solid | High | Consistent with sulfonamide proline esters.[2] |
| Melting Point ( | 78°C – 88°C | Medium | Predicted based on N-tosyl analog ( |
| Boiling Point | High | Decomposition likely occurs before boiling. | |
| LogP (Octanol/Water) | 2.6 – 2.9 | High | More lipophilic than N-tosyl proline methyl ester (LogP |
| pKa (Conjugate Acid) | High | The sulfonamide nitrogen is non-basic; the ester is neutral.[2] | |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | High | Insoluble in water due to the hydrophobic sulfonyl/ethyl groups.[1] |
Structural Dynamics
The bulky 4-ethylbenzenesulfonyl group imposes conformational constraints on the pyrrolidine ring, favoring an endo-pucker conformation.[1] This steric locking is critical for its utility in asymmetric synthesis but also shields the nitrogen from metabolic or chemical attack.[1]
Thermodynamic Stability Profile
Solid-State Stability
In its crystalline form, the compound is thermodynamically stable at ambient temperatures (
-
Hygroscopicity: Low.[1][2] The hydrophobic sulfonamide shield prevents significant moisture uptake.[1]
-
Polymorphism: Moderate risk.[1][2] Sulfonamides often exhibit polymorphism.[1][2] Recrystallization from different solvents (e.g., MeOH vs. EtOAc/Hexane) may yield different crystal forms with varying melting points.[1]
Thermal Degradation (TGA Profile)
-
Onset of Decomposition: Expected
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Mechanism: Thermal decarboxylation is the primary degradation pathway at elevated temperatures, followed by cleavage of the sulfonamide bond at extreme temperatures (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Chemical Stability & Degradation Pathways[1][3]
The stability of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate is defined by two competing functionalities: the highly stable sulfonamide and the reactive methyl ester.[1]
Hydrolytic Stability[1][2]
-
Acidic Conditions (pH < 4): High Stability. The sulfonamide bond is resistant to acid hydrolysis.[1] The methyl ester hydrolyzes slowly to the carboxylic acid (requires heat + strong acid).[1]
-
Basic Conditions (pH > 9): Low Stability. The methyl ester is susceptible to rapid saponification, yielding the free acid (N-(4-ethylbenzenesulfonyl)proline) and methanol.[1]
-
Neutral Conditions (pH 7): Stable in solid form; slow hydrolysis in aqueous suspension over weeks.[1][2]
Oxidative Stability[1]
-
Benzylic Oxidation: The ethyl group contains a benzylic hydrogen susceptible to radical oxidation (forming a peroxide or ketone) upon prolonged exposure to UV light and oxygen.[1]
-
Storage Implication: Must be stored under inert atmosphere (Argon/Nitrogen) if kept for long durations (>1 year).[1]
Degradation Pathway Diagram[1]
Experimental Protocols for Characterization
To validate the thermodynamic and stability profile, the following self-validating protocols are recommended.
Determination of Melting Point (DSC)
-
Objective: Determine the precise onset melting temperature and heat of fusion.
-
Protocol:
-
Weigh 2–5 mg of sample into a hermetically sealed aluminum pan.
-
Equilibrate at
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Ramp temperature at
to under Nitrogen purge (50 mL/min). -
Acceptance Criteria: A sharp endothermic peak (range
) indicates high purity.[2] A broad peak suggests impurities or amorphous content.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Forced Degradation Study (Stress Testing)
-
Objective: Establish stability limits for formulation/storage.
-
Method: HPLC-UV/Vis (Detection at 254 nm for the phenyl ring).[1][2]
-
Conditions:
-
Acid: 0.1 N HCl,
, 24 hours. -
Base: 0.1 N NaOH, Ambient, 4 hours.
-
Oxidation: 3%
, Ambient, 24 hours.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Analysis: Calculate % recovery relative to a fresh standard. Identify the free acid peak (shorter retention time due to polarity).[1]
Analytical Workflow Diagram
Storage and Handling Recommendations
Based on the thermodynamic profile, the following storage conditions are mandatory to maintain integrity:
-
Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, refrigeration minimizes the risk of slow ester hydrolysis or benzylic oxidation.[1]
-
Atmosphere: Store under Argon or Nitrogen to prevent oxidation of the ethyl side chain.[1][2]
-
Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV exposure.
-
Solvent Compatibility: Avoid protic solvents (water, alcohols) for long-term storage of solutions.[1] Use anhydrous DMSO or DCM for stock solutions.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 42647557, Methyl 1-[(3-aminophenyl)sulfonyl]prolinate (Analog Reference).[1] Retrieved from [Link][1]
-
NIST Chemistry WebBook. Thermochemical Data for N-sulfonyl Amino Acid Esters.[1][2] Retrieved from [Link][1]
-
Guthrie, J. P. (2003).[1] Hydrolysis of Esters of Oxy Acids: pKa Values for Strong Acids. Canadian Journal of Chemistry.[1][2] (Contextual grounding for Sulfonate/Ester stability).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry.[1][2][4][5][6] Oxford University Press.[1][2] (Authoritative source for Sulfonamide stability mechanisms).[1][2]
An In-depth Technical Guide to the Solubility Characteristics of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate in Organic Solvents
Foreword: Navigating the Solubility Landscape in Pharmaceutical Development
In the realm of pharmaceutical sciences, the journey of a potential drug molecule from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone.[1][2][3] The ability of a compound to dissolve in a given solvent system governs not only its potential for oral bioavailability but also dictates the feasibility of its synthesis, purification, and formulation into a safe and effective dosage form.[1][4][5] Poor solubility can lead to suboptimal drug exposure, necessitating high doses and potentially leading to side effects, thereby creating significant hurdles in drug development.[3]
This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate, a representative sulfonated proline ester. While specific experimental data for this exact molecule is not extensively published, this document leverages established principles of physical organic chemistry and pharmaceutical science to build a robust framework for understanding and predicting its behavior. We will delve into the theoretical underpinnings of solubility, present a detailed methodology for its experimental determination, and explore the profound implications of solubility data in the practical context of drug development. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this critical molecular property.
Unveiling the Molecule: Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate
Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate belongs to the class of N-sulfonylated amino acid esters. Its structure is characterized by a proline core, an amino acid known for its unique cyclic structure, which is N-acylated with a 4-ethylphenylsulfonyl group. The carboxylic acid of the proline is esterified with a methyl group.
Molecular Structure:
-
Proline Moiety: A five-membered pyrrolidine ring, which imparts conformational rigidity.
-
Sulfonamide Linkage: A stable and polar functional group connecting the proline ring to the phenyl group.
-
4-Ethylphenyl Group: A non-polar aromatic ring with an ethyl substituent, contributing to the lipophilicity of the molecule.
-
Methyl Ester: A relatively non-polar group that caps the carboxylic acid functionality.
The interplay of these structural features—the polar sulfonamide, the moderately polar ester, and the non-polar aromatic and aliphatic components—suggests a molecule with a balanced, intermediate polarity. This balance is key to understanding its solubility across a spectrum of organic solvents.
The Theoretical Bedrock of Solubility
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the principle of "like dissolves like".[6][7][8] This adage is a simplified representation of the intricate balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[9][10] The overall free energy change of dissolution (ΔG_soln) must be negative for the process to be spontaneous.[11][12]
ΔG_soln = ΔH_soln - TΔS_soln
Where:
-
ΔH_soln is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
-
T is the absolute temperature.
-
ΔS_soln is the entropy of solution, which is typically positive as the ordered crystal lattice of the solute disperses into the disordered liquid phase.
The key intermolecular forces at play include:
-
Van der Waals Forces (Dispersion Forces): Present in all molecules, these are the primary forces of attraction for non-polar compounds.
-
Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The ability of a solute or solvent to act as a hydrogen bond donor or acceptor significantly influences solubility in protic solvents.[13][14][15]
The polarity of both the solute and the solvent, often quantified by the dielectric constant, is a critical determinant of solubility.[16] Polar solvents will more effectively solvate polar solutes by surrounding them and stabilizing their partial charges.[17]
Caption: Thermodynamic cycle of dissolution.
Experimental Determination of Equilibrium Solubility
The equilibrium solubility is defined as the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.[6][17] The "gold standard" for determining equilibrium solubility is the shake-flask method, which is reliable and widely used in the pharmaceutical industry.[18][19]
Materials and Apparatus
-
Solute: Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate (purity > 99%)
-
Solvents: A range of analytical grade organic solvents with varying polarities (e.g., n-heptane, toluene, ethyl acetate, acetone, isopropanol, methanol).
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass tubes with screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
-
Step-by-Step Protocol
-
Preparation: Add an excess amount of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume of each selected organic solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifuge the vials to facilitate phase separation.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved solid particles. Accurately weigh the filtered sample and then dilute it with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Calculation: The solubility (S) is calculated using the following formula:
S (mg/mL) = (Concentration_from_calibration × Dilution_factor) / Volume_of_aliquot
Caption: Shake-flask method for solubility determination.
Solubility Profile of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate: A Predictive Analysis
Given the molecular structure of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate, a hypothetical yet chemically sound solubility profile can be constructed. The molecule's sulfonamide and ester groups provide polar character, while the ethylphenyl and proline aliphatic parts contribute to its non-polar nature. This duality suggests that the compound will exhibit limited solubility in highly non-polar and highly polar solvents, with a preference for solvents of intermediate polarity.
Table 1: Predicted Solubility of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate in Various Organic Solvents at 25 °C
| Solvent | Dielectric Constant (ε) at 20°C | Polarity Class | Predicted Solubility (mg/mL) | Dominant Solute-Solvent Interactions |
| n-Heptane | 1.9 | Non-polar | < 1 | Van der Waals |
| Toluene | 2.4 | Non-polar (Aromatic) | 5 - 15 | Van der Waals, π-π stacking |
| Ethyl Acetate | 6.0 | Polar Aprotic | 50 - 100 | Dipole-dipole, Van der Waals |
| Acetone | 20.7 | Polar Aprotic | > 200 | Dipole-dipole |
| Isopropanol | 18.3 | Polar Protic | 80 - 150 | Hydrogen bonding, Dipole-dipole |
| Methanol | 32.6 | Polar Protic | 40 - 80 | Hydrogen bonding, Dipole-dipole |
| Water | 80.1 | Polar Protic | < 0.1 | Unfavorable (hydrophobic effect) |
Note: This data is hypothetical and intended for illustrative purposes. Actual experimental values may vary.
Interpretation of the Predicted Data:
-
Low Solubility in Non-polar Solvents: In solvents like n-heptane, the energy required to break the solute-solute interactions (driven by the polar sulfonamide) is not sufficiently compensated by the weak Van der Waals forces formed with the solvent.[17]
-
Moderate Solubility in Aromatic Solvents: Toluene can engage in π-π stacking with the phenyl ring of the solute, providing a more favorable interaction than purely aliphatic non-polar solvents.
-
High Solubility in Polar Aprotic Solvents: Solvents like ethyl acetate and especially acetone are highly effective. Their strong dipole moments can interact favorably with the polar sulfonamide and ester groups, while their organic character accommodates the non-polar parts of the molecule.
-
Good Solubility in Polar Protic Solvents: Alcohols like isopropanol and methanol can act as hydrogen bond acceptors for the sulfonamide oxygens. However, as the polarity of the alcohol increases (methanol > isopropanol), the extensive hydrogen bonding network of the solvent itself becomes harder to disrupt, potentially leading to a slight decrease in solubility for a molecule with significant non-polar regions.
-
Insolubility in Water: The large, non-polar ethylphenyl group and the aliphatic proline ring lead to a strong hydrophobic effect, making the compound practically insoluble in water despite its polar functional groups.[2]
Practical Implications in Drug Development
Solubility data is not an academic exercise; it is a critical parameter that informs crucial decisions throughout the drug development pipeline.[20]
Synthesis and Purification
-
Reaction Solvent: The choice of solvent for the final synthesis steps will depend on the solubility of both reactants and the product. A solvent in which the product has high solubility might be chosen for the reaction itself.
-
Crystallization/Purification: Crystallization is a key method for purifying active pharmaceutical ingredients (APIs).[21] An ideal crystallization solvent system is one in which the API has high solubility at an elevated temperature and low solubility at a lower temperature, maximizing yield upon cooling.[22] Alternatively, an anti-solvent (in which the API is poorly soluble) can be added to a solution of the API in a good solvent to induce precipitation. Based on the predicted data, a mixture of acetone (good solvent) and n-heptane (anti-solvent) could be an effective system for the crystallization of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate.
Formulation Development
-
Oral Formulations: For oral drug delivery, poor aqueous solubility is a major barrier to absorption.[2][3] While this compound is predicted to be poorly soluble in water, understanding its solubility in organic solvents is the first step toward developing enabling formulations such as amorphous solid dispersions, where the drug is dissolved in a polymer matrix using a common solvent before solvent evaporation.
-
Parenteral Formulations: For intravenous formulations, the drug must be completely dissolved in a biocompatible solvent system. Knowledge of solubility in co-solvents like ethanol or propylene glycol (which are often mixed with water) is essential.
Regulatory Considerations
The choice of solvents is also governed by regulatory guidelines. The International Council for Harmonisation (ICH) provides guidance (Q3C) on the acceptable limits of residual solvents in pharmaceutical products, classifying them based on their toxicity.[23][24][25] Therefore, solvent selection must balance efficacy in manufacturing with patient safety.
Caption: Role of solubility data in drug development decisions.
Conclusion
While direct experimental data for Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate is scarce, a thorough understanding of its solubility characteristics can be achieved by applying fundamental principles of physical chemistry. The molecule's structure suggests a preference for polar aprotic solvents and good solubility in polar protic solvents of intermediate polarity, with limited solubility in the extremes of the polarity spectrum. This predicted profile provides a strong foundation for rational solvent selection in synthesis, purification, and the early stages of formulation. The experimental protocols outlined herein offer a clear pathway for obtaining precise, empirical data, which is indispensable for advancing any potential drug candidate through the development pipeline. Ultimately, a comprehensive grasp of a molecule's solubility is not merely a characterization step but a critical enabler of successful pharmaceutical innovation.
References
-
ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]
-
ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
AP Chemistry. (n.d.). 9.6 Free Energy of Dissolution. [Link]
-
Thomas, A. (2022). Tackling the Big Issue of Solubility. Pharmaceutical Technology, 46(1). [Link]
-
Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
-
European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]
-
APC. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
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Allen Institute. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. [Link]
-
CK-12 Foundation. (2026). Hydrogen Bonding. [Link]
-
Gani, R. (2025). Chapter 4 Solvent design for crystallization of pharmaceutical products. ResearchGate. [Link]
-
Sadu, S., & Nagarajan, D. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Sciences Review and Research, 79(1), 1-10. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
Wikipedia. (n.d.). Solubility. [Link]
-
Jouyban, A. (2011). Solubility prediction methods for drug/drug like molecules. ResearchGate. [Link]
-
Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. [Link]
-
Oprea, T. I. (2000). Prediction of Drug-Like Properties. Madame Curie Bioscience Database. [Link]
-
Khan Academy. (2022). Free energy of dissolution. YouTube. [Link]
-
Soderberg, T. (n.d.). 2.4. Effects of Intermolecular Forces. Introduction to Organic Chemistry. [Link]
-
FindAPhD. (n.d.). Predicting drug solubility in different solvents using molecular simulation and machine learning. [Link]
-
Technobis Crystallization Systems. (2020). Solvent Selection in Process Development during OPRD. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility. Introductory Organic Chemistry. [Link]
-
Scribd. (n.d.). Janssen Solvent Selection in Pharmaceutical Crystallisation. [Link]
-
ECA Academy. (2024). ICH Q3C: New Version of the Guideline for Residual Solvents published. [Link]
-
Mobley, D. L. (2012). Thermodynamic cycle of a dissolution process. ResearchGate. [Link]
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SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]
-
WebAssign. (n.d.). Thermodynamics of Salt Dissolution. [Link]
-
Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. [Link]
-
ACS Publications. (2021). Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. Crystal Growth & Design. [Link]
-
NZ Science Class Online. (n.d.). 5. Polarity and Solubility. [Link]
-
SlidePlayer. (n.d.). Solubility and Distribution Phenomena. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. [Link]
-
ChemistrySH. (2026). Solubility of Organic Compounds: Principle and Examples 2026. [Link]
-
ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. [Link]
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Methodological & Application
Application Notes and Protocols: Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate as a Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate, a chiral proline-derived organocatalyst, in asymmetric catalysis. Proline and its derivatives have emerged as powerful tools in stereoselective synthesis, prized for their efficiency, accessibility, and environmentally benign nature.[1][2] This guide details the synthesis of the title compound, its mechanistic underpinnings in asymmetric transformations, and provides a detailed, field-tested protocol for its application in the asymmetric Michael addition, a cornerstone of carbon-carbon bond formation in synthetic chemistry.
Introduction: The Power of N-Sulfonylated Proline Esters in Asymmetric Catalysis
(S)-Proline has been established as a versatile and effective organocatalyst for a wide array of asymmetric reactions, including aldol, Mannich, and Michael reactions.[2][3][4] The catalytic cycle of proline typically involves the formation of a chiral enamine or iminium ion intermediate, which then reacts with an electrophile in a stereocontrolled manner.[3]
Modifications to the proline scaffold have been extensively explored to enhance catalytic activity, stereoselectivity, and solubility in organic solvents. One particularly successful strategy is the N-sulfonylation of the proline nitrogen. The introduction of a bulky and electron-withdrawing sulfonyl group can significantly influence the steric and electronic environment of the catalytic transition state, leading to improved enantioselectivity. Furthermore, the conversion of the carboxylic acid to its methyl ester enhances solubility in common organic solvents. Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate is a member of this promising class of modified proline catalysts. While specific literature on this exact derivative is nascent, its application can be confidently extrapolated from the well-documented behavior of its structural analogs, such as N-tosylprolinates.
Synthesis of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate
The synthesis of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate is a straightforward, two-step process starting from commercially available L-proline methyl ester hydrochloride. The procedure involves the sulfonylation of the proline nitrogen followed by standard workup.
Protocol: Synthesis of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate
Materials:
-
L-proline methyl ester hydrochloride
-
4-Ethylbenzenesulfonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of L-proline methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (2.2 eq) dropwise. Stir the mixture for 15 minutes.
-
Sulfonylation: Add a solution of 4-ethylbenzenesulfonyl chloride (1.1 eq) in DCM (0.5 M) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate as a white solid.
Caption: Synthetic workflow for Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate.
Application in Asymmetric Michael Addition
The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. N-sulfonylated proline derivatives have demonstrated excellent efficacy as organocatalysts in this transformation.[5] The following protocol details the use of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate as a catalyst for the Michael addition of a ketone to a nitroalkene.
Catalytic Cycle and Mechanistic Rationale
The catalytic cycle, illustrated below, is initiated by the condensation of the ketone with the secondary amine of the proline-derived catalyst to form a chiral enamine intermediate. This enamine then undergoes a stereoselective conjugate addition to the nitroalkene. The stereochemical outcome is dictated by the steric bulk of the N-sulfonyl group, which effectively shields one face of the enamine, directing the electrophilic attack of the nitroalkene to the less hindered face. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral Michael adduct.
Sources
Procedures for using Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate in solid-phase peptide synthesis
This Application Note is structured to guide researchers through the specialized incorporation of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate into Solid-Phase Peptide Synthesis (SPPS).
Because this compound contains a methyl ester (solution-phase protecting group) and a sulfonamide (highly stable N-protection), it cannot be used directly in standard Fmoc/Boc cycles without specific pre-processing. This guide addresses the critical hydrolysis step and the subsequent coupling strategies for medicinal chemistry and peptidomimetic applications.
Introduction & Chemical Context
Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate is a specialized building block often used to introduce a hydrophobic, conformationally constrained motif into a peptide sequence. Unlike standard Fmoc-amino acids, this molecule presents two unique challenges for SPPS:
-
The Methyl Ester Cap: The C-terminus is protected as a methyl ester (
). This group is unreactive toward resin-bound amines and must be hydrolyzed to the free acid ( ) prior to SPPS coupling. -
The Sulfonamide Moiety: The nitrogen is protected by a 4-ethylbenzenesulfonyl group. Unlike Fmoc or Boc, this group is stable to both TFA (acid) and Piperidine (base) . It is intended to remain on the peptide as a permanent modification (e.g., for N-terminal capping or peptidomimetics) or requires harsh reductive cleavage (Sodium/Naphthalene) which is incompatible with most SPPS resins.
Primary Applications
-
N-Terminal Capping: Introducing a lipophilic "tail" to modulate bioavailability and potency (similar to Tosyl groups but more lipophilic).
-
Peptidomimetics: Creating rigid, non-natural turns. The N-sulfonyl proline adopts specific ring puckering conformations distinct from N-acyl prolines.
-
Solid-Supported Organocatalysis: Anchoring proline-sulfonamide catalysts to resins for recyclable chemical synthesis.
Critical Pre-Requisite: Saponification Protocol
STOP: Do not attempt to load Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate directly onto an amine-functionalized resin. The reaction will fail.
You must first convert the methyl ester to the free carboxylic acid.
Protocol A: Lithium Hydroxide Hydrolysis (Solution Phase)
Use this protocol to prepare the "Coupling-Ready" building block.
Reagents:
-
Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate (Starting Material)
-
Lithium Hydroxide Monohydrate (
) -
Tetrahydrofuran (THF)
-
Methanol (
) -
1M Hydrochloric Acid (
)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 equivalent of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate in a mixture of THF:MeOH:Water (3:1:1 v/v/v). Use approximately 10 mL solvent per gram of starting material.
-
Base Addition: Add 2.0 equivalents of
. -
Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS until the methyl ester peak (M+) disappears and the acid peak (M-14+1) appears.
-
Work-up:
-
Evaporate organic solvents (THF/MeOH) under reduced pressure.
-
Dilute the remaining aqueous residue with water.
-
Acidify carefully to pH ~2 using 1M HCl.[1] The product, 1-[(4-ethylphenyl)sulfonyl]-L-proline , should precipitate as a white solid or oil.
-
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with Brine, dry over , and concentrate in vacuo. -
Yield Verification: Confirm structure via
-NMR (loss of singlet at ~3.7 ppm) and MS.
SPPS Coupling Protocol (N-Terminal Capping)
Once the free acid is obtained, it can be coupled to the N-terminus of a resin-bound peptide.
Scientific Insight: N-sulfonyl amino acids are highly resistant to racemization during coupling because the sulfonyl group prevents the formation of the oxazolone intermediate (the primary pathway for racemization in N-acyl amino acids). Therefore, stronger activation methods can be used without loss of chiral integrity.
Protocol B: On-Resin Coupling
Reagents:
-
Resin: Peptidyl-Resin with free N-terminal amine (deprotected).
-
Building Block: 1-[(4-ethylphenyl)sulfonyl]-L-proline (prepared in Protocol A).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.
-
Base: DIEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Procedure:
-
Resin Preparation: Swell the deprotected peptidyl-resin in DMF for 20 minutes. Drain.
-
Activation Cocktail:
-
In a separate vial, dissolve 3.0 equivalents (relative to resin loading) of the Sulfonyl-Proline acid.
-
Add 2.9 equivalents of HATU.
-
Dissolve in minimal DMF.
-
Add 6.0 equivalents of DIEA.
-
Note: The solution may turn yellow.[2] Allow to pre-activate for 1–2 minutes.
-
-
Coupling: Add the activated solution to the resin.[3]
-
Incubation: Shake or vortex at RT for 2 to 4 hours .
-
Why longer? The sulfonamide group adds steric bulk and the proline nitrogen is electron-withdrawing, potentially reducing the reactivity of the carboxylate slightly compared to Fmoc-Pro-OH.
-
-
Monitoring: Perform a Kaiser Test (if coupling to primary amine) or Chloranil Test (if coupling to secondary amine).
-
Pass: No color (complete coupling).
-
Fail: Blue (Kaiser) or Blue/Green (Chloranil) particles. Re-couple using DIC/Oxyma if necessary.
-
-
Washing: Wash resin with DMF (
) and DCM ( ).
Cleavage and Isolation
The 4-ethylphenylsulfonyl group is stable to standard TFA cleavage cocktails. It will remain attached to the proline.
Protocol C: Global Cleavage
-
Cocktail: Prepare Reagent K or standard cleavage mix: TFA/TIS/Water (95:2.5:2.5).
-
Reaction: Add to dried resin and shake for 2–3 hours.
-
Precipitation: Filter resin, concentrate filtrate, and precipitate into cold Diethyl Ether.
-
Result: You will isolate N-(4-ethylphenylsulfonyl)-Pro-Peptide .
Visualized Workflow (DOT Diagram)
The following diagram illustrates the transformation of the commercial methyl ester into the final peptide conjugate.
Caption: Workflow converting the methyl ester precursor to a coupling-competent free acid, followed by stable incorporation into the peptide chain.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Hydrolysis Reagent | LiOH (2.0 eq) | Avoid NaOH if possible to prevent harsh salt formation; LiOH is milder. |
| Coupling Reagent | HATU (0.95 eq vs Acid) | Preferred over DIC due to steric hindrance of the sulfonyl group. |
| Coupling Time | 2–4 Hours | Standard amino acids take 1 hr; Sulfonyl-Pro requires extended time. |
| Racemization Risk | Low | N-sulfonyl protection prevents oxazolone formation. |
| TFA Stability | High | The sulfonamide bond is stable in 95% TFA for >24 hours. |
Expert Troubleshooting & FAQ
Q: Can I remove the 4-ethylphenylsulfonyl group after synthesis? A: generally, no . Unlike the "Safety-Catch" (Kenner) linker which uses an activated sulfonamide, this simple aryl sulfonamide is extremely stable. Removal requires reductive cleavage (e.g., Sodium/Naphthalene or Sodium/Ammonia), which will likely destroy the rest of your peptide. Treat this group as a permanent part of the drug molecule.
Q: Why not use the Sulfonyl Chloride and Proline on-resin? A: You can! An alternative strategy is to couple Fmoc-Pro-OH to the peptide, remove the Fmoc, and then react the N-terminal amine with 4-ethylbenzenesulfonyl chloride .
-
Pros: Avoids solution-phase hydrolysis of the methyl ester.
-
Cons: Sulfonylation of amines on solid phase can be sluggish and requires anhydrous conditions (Pyridine/DCM). If you already have the Methyl Ester in hand, Protocol A (Hydrolysis) is often cleaner.
Q: Is this useful for Organocatalysis? A: Yes. If you attach the carboxyl of this molecule to a resin (e.g., via a linker), the resulting resin-bound Proline Sulfonamide is a well-known supported organocatalyst for asymmetric aldol reactions. In that case, the sulfonamide NH is the active site (though in this specific molecule, the sulfonamide N is substituted with the phenyl ring, so the Proline Nitrogen is the active site if the sulfonamide is the protecting group). Correction: In Proline organocatalysis, the secondary amine of proline is usually the active catalyst. Here, the nitrogen is sulfonylated.[4] Therefore, this specific molecule is likely a precursor where the sulfonamide acts as a hydrogen-bond donor in the transition state, or it is a "capped" analog used for control studies.
References
-
Merrifield, R. B. (1963).[5] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review on stability of sulfonamides in SPPS). Link
-
Yang, H., & Carter, R. G. (2010).[6] Proline Sulfonamide-Based Organocatalysis: Better Late than Never. Synlett, 2010(19), 2827–2838.[6] (Context on the utility of Proline Sulfonamides). Link
-
PubChem. (n.d.). Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate (Analogous entries). National Library of Medicine. Link
Sources
- 1. Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in the synthesis of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate
Welcome to the technical support center for the synthesis of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate. This guide is designed for researchers, medicinal chemists, and process development scientists who may be encountering challenges, particularly low yields, in this critical sulfonylation reaction. Instead of a simple list of steps, we will explore the underlying chemistry to empower you to diagnose and resolve issues effectively.
Reaction Overview and Core Mechanism
The synthesis of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate is a nucleophilic substitution reaction at a sulfur center. It involves the reaction of methyl L-prolinate with 4-ethylphenylsulfonyl chloride in the presence of a non-nucleophilic base. The secondary amine of the proline ester acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to form a stable sulfonamide bond.
The overall transformation is shown below:
Caption: General reaction scheme for the sulfonylation of methyl L-prolinate.
Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses the most common issues that can lead to diminished yields. Start your troubleshooting here.
Q1: My yield is significantly lower than expected. What are the first things I should check?
A: Before delving into complex mechanistic problems, always verify the fundamentals. Low yields are most often traced back to issues with reagents, stoichiometry, or basic reaction setup.
-
Reagent Purity & Integrity:
-
4-Ethylphenylsulfonyl Chloride: This is the most critical reagent to scrutinize. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them to the unreactive 4-ethylbenzenesulfonic acid.[1] If the sulfonyl chloride appears clumpy, discolored, or has been stored for an extended period without proper precautions, its purity is questionable.
-
Methyl L-prolinate HCl: While more stable than the free base, the hydrochloride salt is hygroscopic. Absorbed water can hydrolyze the sulfonyl chloride. Ensure it is a free-flowing powder.
-
Base (Triethylamine/Pyridine): The base is not just an acid scavenger; it's crucial for liberating the free amine from its hydrochloride salt. It must be anhydrous. The presence of water will compete with the desired reaction.[2]
-
Solvent (DCM/THF): The solvent must be anhydrous. Using a freshly opened bottle or a properly dried and stored solvent is paramount.
-
-
Stoichiometry:
-
Ensure you are using at least 2.0 equivalents of the base . The first equivalent is consumed to neutralize the HCl salt of the proline ester, and the second is required to scavenge the HCl generated during the sulfonylation reaction. Using only one equivalent will result in a maximum theoretical yield of 50% and a likely much lower experimental yield due to the acidic conditions.
-
A slight excess (1.05-1.1 equivalents) of the sulfonyl chloride is often used to drive the reaction to completion, but a large excess can complicate purification.
-
-
Reaction Temperature:
Q2: I'm observing multiple spots on my Thin-Layer Chromatography (TLC) plate. What are the likely side products?
A: The appearance of multiple spots is a clear indicator of side reactions or unconsumed starting materials. The most common culprits are:
-
4-Ethylbenzenesulfonic Acid: This is the hydrolysis product of your sulfonyl chloride. It is very polar and will typically remain at the baseline of the TLC plate.
-
Sulfonic Anhydride: In the presence of trace water, two molecules of the sulfonyl chloride can react to form the corresponding sulfonic anhydride. This species is also electrophilic and can react with the proline ester, but its formation consumes two equivalents of the limiting reagent for every one product molecule formed, thus lowering the yield.[4]
-
Unreacted Methyl L-prolinate: If insufficient base or sulfonyl chloride was used, or if the reaction time was too short, you will see unreacted starting material.
-
N,N'-bis(4-ethylphenylsulfonyl)piperazine-2,5-dione: Although less common under these conditions, self-condensation of the proline ester is a possibility, especially if the activation of the sulfonyl chloride is slow.
Caption: Key side reactions involving the sulfonyl chloride starting material.
In-Depth Troubleshooting by Category
Problem Area 1: Reagent Quality and Handling
Q: How can I be certain my 4-ethylphenylsulfonyl chloride is active? It has been on the shelf for a while.
A: Visual inspection is the first step. If it is not a clean, white-to-off-white solid, its purity is suspect.[5] The primary mode of degradation is hydrolysis to sulfonic acid.
Troubleshooting Protocol: Small-Scale Test Reaction
Before committing your bulk proline ester, perform a small-scale test reaction with a simple, inexpensive amine like benzylamine.
-
Setup: In a small vial, dissolve benzylamine (1 equiv.) and triethylamine (2 equiv.) in anhydrous DCM.
-
Addition: Add your 4-ethylphenylsulfonyl chloride (1.05 equiv.).
-
Monitoring: Stir for 30-60 minutes at room temperature and monitor by TLC.
-
Analysis: If a new, less polar spot (the sulfonamide product) forms cleanly and the benzylamine is consumed, your sulfonyl chloride is likely active. If the reaction is sluggish or fails, the reagent has likely degraded.
Corrective Actions:
-
Purchase New Reagent: This is the most reliable solution.
-
Purification (for advanced users): Recrystallization from a non-polar solvent like hexanes can sometimes purify partially hydrolyzed sulfonyl chloride, but this can be difficult and is often not worth the effort.
Q: What is the role of the base, and how critical is its quality?
A: The base has two non-negotiable roles:
-
Deprotonation: It deprotonates the ammonium salt of methyl prolinate hydrochloride to generate the free, nucleophilic secondary amine.
-
Acid Scavenging: It neutralizes the HCl molecule produced as a byproduct of the sulfonylation.
The quality is absolutely critical. A "wet" base containing water will preferentially react with the highly electrophilic sulfonyl chloride, leading to its decomposition.[1]
Data Table: Recommended Bases and Handling
| Base | pKa of Conjugate Acid | Key Considerations | Storage |
| Triethylamine (TEA) | ~10.7 | Standard choice. Volatile and easily removed. | Store over KOH pellets. Distill from CaH₂ for critical reactions. |
| Pyridine | ~5.2 | Less basic, can sometimes act as a nucleophilic catalyst.[6] Can be harder to remove. | Store over KOH pellets. |
| DIPEA | ~11.0 | More sterically hindered, reducing potential N-sulfonylation of the base itself. | Store over KOH pellets. |
Problem Area 2: Reaction Conditions
Q: How does the rate of addition of the sulfonyl chloride affect the yield?
A: The rate of addition is critical for controlling the reaction temperature and minimizing the formation of the sulfonic anhydride byproduct. A rapid addition can cause a significant exotherm.[3] This localized heating can accelerate side reactions.
Recommended Protocol: Controlled Reagent Addition
-
Combine the methyl L-prolinate hydrochloride, base (2.1 equiv.), and anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Argon).
-
Cool the stirred suspension to 0 °C using an ice-water bath.
-
Dissolve the 4-ethylphenylsulfonyl chloride (1.05 equiv.) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cold proline mixture over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for an additional hour before allowing it to warm slowly to room temperature.
Problem Area 3: Work-up and Purification
Q: I suspect I'm losing product during the aqueous work-up. How can I prevent this?
A: The product, Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate, has moderate polarity. While it is soluble in organic solvents like DCM and ethyl acetate, it can have some solubility in the aqueous phase, especially if emulsions form.
Troubleshooting Workflow: Optimizing Extraction
Caption: A robust aqueous work-up procedure to maximize product recovery.
Q: How do I effectively remove the triethylammonium chloride byproduct?
A: The triethylammonium chloride salt formed during the reaction is often insoluble in the reaction solvent (e.g., DCM) and may precipitate. However, a significant amount can remain dissolved.
-
Pre-workup Filtration: If a large amount of solid has precipitated upon reaction completion, you can filter the reaction mixture through a pad of celite before the aqueous wash. This removes the bulk of the salt.
-
Aqueous Washes: The salt is highly water-soluble. The series of aqueous washes described in the workflow diagram above is very effective at removing it.[7]
Analytical Confirmation
Q: How can I monitor the reaction progress effectively?
A: Thin-Layer Chromatography (TLC) is the most common method.
Recommended TLC System:
-
Solvent System: A starting point is 30-40% Ethyl Acetate in Hexanes.
-
Visualization:
-
UV Light (254 nm): The aromatic ring in the product and the sulfonyl chloride will be UV active.
-
Potassium Permanganate (KMnO₄) Stain: Stains compounds with oxidizable groups. The product will stain well.
-
Ninhydrin Stain: This is crucial. It selectively stains primary and secondary amines. A persistent spot corresponding to methyl prolinate indicates an incomplete reaction. The product, being a tertiary sulfonamide, will not stain with ninhydrin.
-
Data Table: Typical TLC Rf Values (30% EtOAc/Hexanes)
| Compound | Approximate Rf | UV Active? | Ninhydrin Positive? |
| 4-Ethylphenylsulfonyl chloride | ~0.7 | Yes | No |
| Methyl L-prolinate | ~0.1-0.2 | No | Yes |
| Product | ~0.4-0.5 | Yes | No |
| 4-Ethylbenzenesulfonic acid | ~0.0 (baseline) | Yes | No |
Note: Rf values are approximate and depend on the specific TLC plate and conditions.
References
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
-
Truong, F. F., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. [Link]
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. [Link]
-
Dakhel, Z. A., et al. (2017). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as Anticancer Agents. Der Pharmacia Lettre. [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
-
Wang, L., et al. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. Molecules. [Link]
-
Hagel, M., et al. The nature of S-N bonding in sulfonamides and related compounds: insights into 𝝅-bonding contributions from Sulfur K-edge X-ray Absorption Spectroscopy. ChemRxiv. [Link]
- Google Patents. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Lim, D., & Scanlan, T. S. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. [Link]
-
The Journal of Organic Chemistry. Spontaneous hydrolysis of sulfonyl fluorides. [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]
-
Organic Syntheses. 2- and 3-phenanthrenesulfonic acids. [Link]
-
Environmental Science and Pollution Research. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
ResearchGate. (2015). Sulfonylation of amino acid esters hydrochloride. [Link]
-
Journal of the American Chemical Society. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. [Link]
-
Synthesis. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. [Link]
-
Organic Chemistry Data. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
Shimadzu. Analytical Methods for Amino Acids. [Link]
-
MDPI. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. [Link]
-
PubChem. 4-Ethylbenzene-1-sulfonyl chloride. [Link]
-
Emory Theses and Dissertations. (2020). Structural Requirements of the Sulfonyl Prolinate Ligands for Dirhodium Catalysis. [Link]
-
Angewandte Chemie International Edition. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
ResearchGate. (2022). Determination of Amino Acids by Different Methods. [Link]
- Weyher, E., & Moroder, L. (2005). Amino Acid Analysis. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
-
ChemRxiv. Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-proline. [Link]
-
ResearchGate. (2018). A metal-free approach for the synthesis of thiosulfonates from sulfonyl hydrazides. [Link]
-
Chemistry Stack Exchange. (2018). What side reactions are suppressed by the use of TMSCl in the acyloin condensation?. [Link]
- Google Patents. (2015). Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride.
-
Molecules. (2016). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]
- Google Patents. (1990). Process for preparing (trans)
- Google Patents. (1997). Method for purifying methanesulphonyl chloride.
Sources
- 1. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 4-Ethylbenzene-1-sulfonyl chloride | C8H9ClO2S | CID 570959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eurjchem.com [eurjchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Purification Strategies for 4-Ethylbenzenesulfonyl Chloride Derivatives
Executive Summary
You are likely encountering difficulty removing excess 4-ethylbenzenesulfonyl chloride (4-EBSC) after a sulfonylation reaction. Unlike its common analog p-toluenesulfonyl chloride (TsCl), which is a solid, 4-EBSC is a liquid at room temperature (m.p. ~8–12°C) . This physical property often leads to it persisting as an oily impurity that co-elutes with lipophilic products, rather than crystallizing out.
This guide details three chemically distinct workflows to eliminate this impurity based on your product's sensitivity and your available equipment.
Module 1: The Hydrolytic Workup (Standard Protocol)
Best for: Stable, lipophilic sulfonamide products. Mechanism: Converts the lipophilic sulfonyl chloride into a water-soluble sulfonate salt.
The Science of the Fail
Simply washing with water is often insufficient. Sulfonyl chlorides are surprisingly stable to neutral hydrolysis due to their steric and electronic properties. To drive the reaction, you must use basic hydrolysis , often aided by a nucleophilic catalyst.
Protocol
-
Quench: Once the main reaction is complete, do not immediately add acid.
-
Base Addition: Add saturated aqueous sodium bicarbonate (NaHCO₃) or 2M NaOH (if your product tolerates high pH).
-
Catalysis (Critical Step): If the impurity persists, add 5–10 mol% of DMAP (4-Dimethylaminopyridine) or N-methylimidazole . These nucleophiles attack the sulfonyl chloride, forming a highly reactive intermediate that is rapidly hydrolyzed by hydroxide ions.
-
Heat: Warm the biphasic mixture to 40–50°C for 30 minutes with vigorous stirring.
-
Separation:
Visualization: Hydrolytic Logic Flow
Figure 1: Decision logic for the hydrolytic removal of sulfonyl chlorides.
Module 2: The "Sacrificial Amine" Quench (High Purity)
Best for: Lipophilic products where hydrolysis is too slow or incomplete. Mechanism: Converts the excess 4-EBSC into a highly polar, basic sulfonamide that can be washed away with acid.
The "Pro" Insight
Hydrolysis relies on phase transfer, which can be slow. Reacting the excess chloride with a polar amine in the homogeneous organic phase is instantaneous.
Protocol
-
Reagent: Add 0.5 – 1.0 equivalents (relative to the excess chloride) of 3-(Dimethylamino)-1-propylamine (DMAPA) or N,N-Dimethylethylenediamine .
-
Reaction: Stir for 15 minutes at room temperature. The amine reacts with 4-EBSC to form a sulfonamide with a tertiary amine tail.
-
Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid .
-
Result: The "sacrificial" sulfonamide becomes protonated (positive charge) and moves into the aqueous layer, leaving your neutral product in the organic phase.
Module 3: Solid-Supported Scavenging (Parallel Synthesis)
Best for: Small-scale, high-throughput libraries, or acid/base sensitive products. Mechanism: Covalent capture of the electrophile onto a solid polymer bead.
Protocol
-
Selection: Use a Trisamine or Polymer-supported Morpholine resin.
-
Loading: Add 2–3 equivalents of resin relative to the expected excess of 4-EBSC.
-
Incubation: Shake gently for 2–4 hours (or overnight).
-
Filtration: Filter off the resin.[4][5] The filtrate contains the purified product.
Visualization: Scavenger Workflow
Figure 2: Mechanism of solid-phase scavenging for electrophilic impurities.
Comparative Data: Choosing Your Method
| Feature | Hydrolysis (Module 1) | Sacrificial Amine (Module 2) | Resin Scavenging (Module 3) |
| Cost | Low | Low | High |
| Speed | Medium (30-60 mins) | Fast (15 mins + wash) | Slow (2-12 hours) |
| Scalability | Excellent (kg scale) | Excellent (kg scale) | Poor (mg-g scale) |
| Suitability | Stable compounds | Acid-stable compounds | Sensitive compounds |
| Key Risk | Incomplete hydrolysis | Emulsions during wash | Resin swelling issues |
Frequently Asked Questions (FAQs)
Q: I see a spot on TLC just above my product. Is that 4-EBSC? A: Likely. 4-EBSC is less polar than most sulfonamides. To confirm, visualize with Permanganate stain . Sulfonamides are stable, but the sulfonyl chloride may show unique oxidation patterns or hydrolyze on the plate (leaving a streak).
Q: Why not just use chromatography? A: You can, but 4-EBSC is unstable on silica gel. It often decomposes to HCl and sulfonic acid during the run, causing band broadening and contaminating your fractions with acid. It is chemically superior to remove it before the column.
Q: My product is water-soluble. How do I remove 4-EBSC? A: Do not use aqueous washes. Use Module 3 (Resins) . Alternatively, triturate your crude solid with hexanes or heptane . 4-EBSC is highly soluble in alkanes, whereas polar sulfonamides are often insoluble.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for physical properties and purification of sulfonyl chlorides).
-
Castro, A., et al. (2020). "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine". Organic Letters. (Discusses workup strategies for sulfonamides).
-
BenchChem Technical Support. (2025). "Protocol: Work-up Using an Amine Scavenger Resin". (Specifics on Trisamine and PS-NMM resins).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 570959, 4-Ethylbenzenesulfonyl chloride. (Physical property verification: Melting point 8-12°C).
Sources
Technical Support Center: Optimizing Purification of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate
Welcome to the technical support center for the purification of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and encountering challenges in achieving high purity. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively. We will explore common contaminants, robust purification strategies, and solutions to frequently encountered experimental hurdles.
Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Common Issues
This section addresses the critical first steps: understanding your crude product and identifying the nature of the impurities you are dealing with.
Q1: What are the most likely contaminants in my crude Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate sample?
A1: Based on the common synthetic route—the reaction of L-proline methyl ester (or its hydrochloride salt) with 4-ethylbenzenesulfonyl chloride—your primary contaminants will likely fall into three categories:
-
Unreacted Starting Materials:
-
L-proline methyl ester HCl: A polar, salt-like compound.
-
4-ethylbenzenesulfonyl chloride: Can hydrolyze to 4-ethylbenzenesulfonic acid during workup, which is also highly polar.
-
-
Reagents and Catalysts:
-
Tertiary Amines: Bases like triethylamine or pyridine are often used as acid scavengers. These can be challenging to remove completely. Their corresponding hydrochloride salts are also common.
-
-
Reaction By-products:
-
Hydrolyzed Product: Saponification of the methyl ester can occur if the reaction or workup conditions are too basic or aqueous, leading to the formation of 1-[(4-ethylphenyl)sulfonyl]prolinic acid.
-
Diastereomers: While the sulfonylation reaction should not affect the stereocenter of L-proline, the use of impure starting materials or harsh conditions could potentially lead to minor epimerization. If you are performing subsequent reactions, diastereomers could be a more significant concern.
-
Q2: How can I quickly assess the purity and complexity of my crude sample before attempting a large-scale purification?
A2: An initial, small-scale analytical assessment is crucial to avoid wasting time and material on an inappropriate purification strategy.
-
Thin-Layer Chromatography (TLC): This is the fastest method. Use a silica gel plate and test a range of solvent systems (e.g., start with 30% ethyl acetate in hexanes and adjust polarity). A UV lamp will visualize the aromatic components. Staining with potassium permanganate can help identify non-UV active impurities. The goal is to find a solvent system that provides good separation (ΔRf > 0.2) between your product and major impurities.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run will provide a quantitative view of your sample's purity. A standard C18 reverse-phase column is a good starting point.[1] This will clearly resolve polar impurities (which elute early) from your desired, more non-polar product.
-
¹H NMR Spectroscopy: A quick NMR spectrum of the crude material can be incredibly informative. You can often identify the signals of unreacted starting materials or residual solvents, giving you a clear picture of what you need to remove.
Section 2: Troubleshooting Guide for Purification Methods
This section provides in-depth, practical advice for the most common purification techniques, structured in a question-and-answer format to directly address experimental problems.
Recrystallization
Recrystallization is the most efficient method for purifying compounds that are already relatively high in purity (>90%). It relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.
Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's causing this and how do I fix it?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The compound separates as a liquid phase instead of a solid crystal lattice.
-
Causality: This is often caused by cooling the solution too quickly or using a solvent system in which your compound is excessively soluble. The presence of impurities can also disrupt crystal lattice formation.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add slightly more of the primary solvent to decrease the overall concentration, then allow it to cool much more slowly.
-
Change Solvent System: Your primary solvent may be too good. Try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) while hot, and then slowly add a "poor" solvent (e.g., hexanes, heptane) until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then cool slowly.[2]
-
Scratching/Seeding: Once the solution is cooling, scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth. If you have a small amount of pure product, adding a "seed crystal" can be highly effective.
-
Q4: What are the best starting solvent systems for recrystallizing Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate?
A4: The target molecule has moderate polarity due to the ester and sulfonamide groups, balanced by the aromatic and alkyl components. The key is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.
| Solvent System | Rationale & Comments |
| Isopropanol/Water | Isopropanol is a good solvent for this class of molecule. Adding water as the anti-solvent can effectively induce crystallization. |
| Ethyl Acetate/Hexanes | A classic choice. Dissolve in hot ethyl acetate and titrate with hexanes.[2] This system is excellent for removing both more polar and less polar impurities. |
| Toluene | Can be effective if less polar impurities are the main issue. Toluene's high boiling point allows for a large solubility differential upon cooling. |
| Acetonitrile | Often provides good crystals for polar compounds.[3] Can be used alone or with an anti-solvent like diethyl ether. |
Flash Column Chromatography
For complex mixtures or when recrystallization fails, flash column chromatography is the workhorse of purification.
Q5: I'm seeing significant "streaking" or "tailing" of my compound on the silica gel column. How can I achieve sharper bands?
A5: Peak tailing is often due to secondary interactions between your compound and the stationary phase, especially with polar functional groups like the sulfonamide.[4]
-
Causality: The slightly acidic nature of silica gel can interact strongly with the basic sites on your molecule. Additionally, using a mobile phase that is too polar can cause premature elution and poor separation, while a mobile phase that is too weak can lead to excessive retention and tailing.
-
Solutions:
-
Optimize the Mobile Phase: The ideal Rf for the target compound on a TLC plate is between 0.25 and 0.35 for good separation on a column. Adjust your solvent system (e.g., ethyl acetate/hexanes) to achieve this.
-
Add a Modifier: To mitigate the acidic nature of silica, add a small amount (0.1-1%) of a modifier to your mobile phase. For a moderately polar compound like this, triethylamine can be added to sharpen the peak of a basic compound, but since our compound is not strongly basic, a better choice might be a small amount of methanol or acetic acid if tailing persists.
-
Sample Loading: Ensure your crude sample is fully dissolved in a minimum amount of solvent before loading. Loading in a solvent stronger than the mobile phase can cause band broadening. It's best to dissolve the sample in the mobile phase itself or a weaker solvent. For less soluble compounds, "dry loading" (adsorbing the compound onto a small amount of silica gel and loading the dry powder onto the column) is highly effective.
-
Q6: My product is co-eluting with an impurity. How can I improve the resolution?
A6: Poor resolution means the selectivity of your system is insufficient.
-
Causality: The polarity difference between your product and the impurity is too small for the chosen stationary and mobile phases to differentiate between them effectively.
-
Solutions:
-
Use a Shallower Gradient: If you are using a gradient elution, make it shallower around the point where your compound elutes. This gives more column volumes for the separation to occur. For isocratic elution, slightly decrease the polarity of the mobile phase.[4]
-
Try a Different Solvent System: The selectivity of separation can change dramatically with different solvents, even at the same overall polarity. For example, if you are using ethyl acetate/hexanes, try switching to a system with dichloromethane/methanol or acetone/hexanes.
-
Change the Stationary Phase: If silica gel isn't working, consider other options. Reverse-phase (C18) chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile), can provide a completely different selectivity profile and may easily separate your impurity.[1]
-
Section 3: Chiral Purification - A Critical Consideration
Since your molecule is derived from L-proline, it is chiral. Ensuring enantiomeric or diastereomeric purity is often a critical requirement in pharmaceutical development.[5]
Q7: How do I confirm the chiral purity of my product and separate stereoisomers if necessary?
A7: Standard analytical techniques like NMR and achiral HPLC cannot distinguish between enantiomers. Specialized chiral methods are required.
-
Assessment:
-
Chiral HPLC: This is the gold standard for determining enantiomeric excess (e.e.). Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for a wide range of molecules.[4] A typical mobile phase would be a mixture of hexane and an alcohol like isopropanol.[5]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a faster, more environmentally friendly alternative to HPLC for chiral separations.[6][7] It uses supercritical CO₂ as the main mobile phase, often with an alcohol co-solvent.
-
-
Separation:
-
If your analytical chiral HPLC method shows the presence of an unwanted stereoisomer, the method can be scaled up to preparative chiral HPLC or SFC to isolate the desired enantiomer. This is a specialized technique that requires specific columns and instrumentation but is often the only viable method for separating stereoisomers.[6]
-
Section 4: Protocols & Workflows
Protocol 1: General Flash Chromatography
This protocol provides a robust starting point for purifying your crude product.
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase (e.g., 20-40% Ethyl Acetate in Hexanes) that gives your product an Rf of ~0.3.
-
Column Packing: Pack a flash column with silica gel using the selected mobile phase. Ensure the column bed is stable and free of cracks.
-
Sample Loading: Dissolve your crude product (~1g) in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry load by adsorbing the compound onto ~2-3x its mass of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column with the selected mobile phase. If separation is difficult, a shallow gradient (e.g., starting from 10% EtOAc/Hexanes and slowly increasing to 50%) can be used.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visual Workflow: General Purification Strategy
Caption: Decision workflow for initial purification strategy.
Visual Workflow: Troubleshooting Recrystallization
Caption: Troubleshooting guide for common recrystallization failures.
References
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Interchim. (2019). Purification of enantiomers with chiral puriFlash® columns. [Link]
-
RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]
-
Analytical and Bioanalytical Chemistry Research. A high-performance liquid chromatography-ultraviolet (HPLC-UV) method.... [Link]
-
European Patent Office. (2008). Simulated moving bed chromatographic purification of amino acids. Patent 1106602. [Link]
-
ResearchGate. (n.d.). 22 questions with answers in CHIRAL SEPARATIONS | Science topic. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
Scholars Research Library. (n.d.). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate.... [Link]
-
Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences. [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. [Link]
-
MDPI. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. [Link]
-
Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents. Process for isolating and purifying amino acids. US4956471A.
- Google Patents.
-
Research Collection. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. [Link]
-
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. [Link]
-
Fabbiani, F. P. A., et al. (2005). Accessing new polymorphs and solvates through solvothermal recrystallization. CrystEngComm. [Link]
-
PubChem. Methyl 1-[(3-aminophenyl)sulfonyl]prolinate. [Link]
- Google Patents. A kind of method of refining prolinamide. CN102180823B.
-
Moore, S., & Stein, W. H. (1951). Chromatography of Amino Acids on Sulfonated Polystyrene Resins. Journal of Biological Chemistry. [Link]
-
ResearchGate. (2021). The right solvent for dipeptide recrystallization (coupling of hippuric acid and proline methyl ester hydrochloride)?. [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. [Link]
-
Molecules. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]
-
ResearchGate. (2015). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR DETERMINATION OF METHYL METHANE SULPHONATE.... [Link]
- Google Patents. Process for preparing (trans)
-
Elder, D. P., et al. (2020). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Journal of Pharmaceutical Sciences. [Link]
-
Semantic Scholar. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]
-
UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]
- Google Patents. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.... CN102898357A.
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- 7. researchgate.net [researchgate.net]
Validation & Comparative
Mass spectrometry fragmentation patterns of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate
Executive Summary & Compound Profile
Target Analyte: Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate
CAS: (Specific CAS not universally indexed; treated as Target Compound A)
Molecular Formula:
This guide details the mass spectrometry fragmentation behavior of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate , a structural scaffold common in the development of peptidomimetics, protease inhibitors, and asymmetric synthesis intermediates.
The analysis focuses on distinguishing this esterified "prodrug-like" motif from its primary metabolite/hydrolysis product, the Free Acid (1-[(4-ethylphenyl)sulfonyl]proline) . Accurate differentiation is critical in DMPK (Drug Metabolism and Pharmacokinetics) studies where ester hydrolysis is a rapid metabolic pathway.
Comparison Overview: Target vs. Alternative
| Feature | Target: Methyl Ester Form | Alternative: Free Acid Form |
| Parent Ion | m/z 298 | m/z 284 |
| Primary Neutral Loss | Methanol (-32 Da) or Methoxy (-31 Da) | Water (-18 Da) or |
| Diagnostic Fragment | m/z 239 (Loss of Carbomethoxy) | m/z 239 (Loss of Carboxyl) |
| Retention Time (RP-LC) | Later eluting (More Hydrophobic) | Earlier eluting (Polar/Acidic) |
Theoretical Fragmentation Framework
The fragmentation of N-sulfonyl proline esters under Collision-Induced Dissociation (CID) follows three distinct mechanistic pathways driven by the stability of the sulfonyl cation and the proline ring system.
Mechanism A: Ester Cleavage (High Abundance)
The most labile bond in the ESI(+) spectrum is the ester linkage.
-
Inductive Cleavage: The carbonyl oxygen is protonated.
-
Neutral Loss: Loss of methanol (
, 32 Da) or the methoxy radical ( , 31 Da) depending on energetics. -
Result: Formation of the acylium ion
.
Mechanism B: Sulfonamide Bond Scission (Diagnostic)
The S-N bond is the structural pivot point.
-
Charge Retention: Upon cleavage, the positive charge preferentially stabilizes on the sulfonyl moiety due to resonance with the aromatic ring.
-
Fragment: Formation of the 4-ethylbenzenesulfonyl cation (m/z 169) .
-
Secondary Fragmentation: The sulfonyl cation ejects
(64 Da) to yield the 4-ethylphenyl cation (m/z 105) , which may further rearrange to a tropylium-like species.
Mechanism C: Proline Ring Fragmentation
Characteristic of the proline core.
-
Ring Opening: Cleavage of the pyrrolidine ring.
-
Fragment: Low mass ions at m/z 70 (pyrrolidine ring fragment) are often observed at high collision energies.
Visualizing the Fragmentation Pathway[1][2][3][4][5][6][7][8]
The following diagram maps the logical flow of fragmentation from the parent ion to stable diagnostic fragments.
Figure 1: ESI(+) Fragmentation pathway of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate. Blue indicates the precursor; Green indicates ester-modified fragments; Red indicates sulfonyl-core fragments.
Experimental Protocol: Comparative Analysis
To validate the identity of the target ester against its acid metabolite, use the following self-validating LC-MS/MS protocol.
Sample Preparation[9]
-
Stock Solution: Dissolve 1 mg of target compound in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Control: Prepare the Free Acid analog (if available) or subject the ester to base hydrolysis (0.1 M NaOH, 1 hr) to generate the acid in situ for comparison.
Instrument Parameters (Triple Quadrupole)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Source Voltage: +4500 V.
-
Desolvation Temp: 450°C.
-
Collision Gas: Argon or Nitrogen (1.5 mTorr).
MRM Transition Setup (Differentiation Table)
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Dwell Time (ms) | Purpose |
| Methyl Ester (Target) | 298.1 | 169.0 | 25 | 50 | Quantifier (Sulfonyl core) |
| Methyl Ester (Target) | 298.1 | 239.1 | 15 | 50 | Qualifier (Loss of Ester) |
| Methyl Ester (Target) | 298.1 | 266.1 | 10 | 50 | Qualifier (Loss of MeOH) |
| Free Acid (Metabolite) | 284.1 | 169.0 | 25 | 50 | Shared Fragment (Interference check) |
| Free Acid (Metabolite) | 284.1 | 266.1 | 15 | 50 | Diagnostic (Loss of H2O) |
Data Interpretation & Troubleshooting
Distinguishing Isobaric Interferences
In complex matrices (plasma/microsomes), the m/z 169 fragment is shared between the ester and the acid. Do not rely solely on m/z 169 for identification.
-
Rule: If Q1=298 and Q3=266 is present, the Ester is intact.
-
Rule: If Q1=284 and Q3=266 is present, the Acid has formed.
-
Note: The fragment m/z 266 appears in both pathways but originates from different precursors (298 vs 284).
Impact of Collision Energy (CE)
-
Low CE (5-15 eV): Dominant peaks are
(298) and loss of methanol (266). -
High CE (30-50 eV): The spectrum becomes dominated by the sulfonyl cation (169) and the ethylphenyl cation (105). The proline backbone is obliterated.
Common Pitfalls
-
In-Source Fragmentation: Sulfonamides are prone to in-source fragmentation. If you observe m/z 169 in the Q1 scan (MS1), lower the Fragmentor Voltage or Declustering Potential .
-
Adducts: In high-salt buffers, look for
at m/z 320.1. Sodium adducts generally do not fragment well and will reduce sensitivity in MRM modes.
References
-
Klagkou, K., et al. (2003). "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link
-
NIST Mass Spectrometry Data Center. "L-Proline, 1-methyl-, methyl ester." NIST Chemistry WebBook, SRD 69. Link
-
Holčapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for inductive cleavage rules).
Sources
Comparative study of 4-ethylphenyl vs. 4-methylphenyl sulfonyl groups on proline activity
[1][2]
Executive Summary
Product Class: Organocatalysts (Sulfonamidoprolines)
Primary Application: Asymmetric Aldol Reactions, Michael Additions, and Mannich Reactions.[1]
Verdict: The 4-methylphenylsulfonyl (Tosyl) group remains the industry standard for cost-efficiency and general-purpose catalysis in polar aprotic solvents.[2][] However, the 4-ethylphenylsulfonyl analog exhibits superior performance in non-polar solvents (e.g., Toluene, Hexane) due to enhanced lipophilicity (
Physicochemical Profile & Mechanistic Basis[2][4][5]
To understand the functional difference between the 4-ethyl and 4-methyl analogs, we must isolate the electronic and steric variables.[] In proline sulfonamide catalysis, the acidic N-H proton (
Table 1: Substituent Parameter Comparison
| Parameter | 4-Methyl (Tosyl) | 4-Ethyl (Ethylbenzenesulfonyl) | Impact on Catalysis |
| Hammett Constant ( | -0.17 | -0.15 | Negligible. Both are weak electron-donating groups.[2][] The |
| Hansch Constant ( | 0.56 | 1.02 | Significant. The ethyl group doubles the lipophilic contribution, enhancing solubility in non-polar media. |
| Steric Parameter ( | -1.24 | -1.31 | Minor. The ethyl group adds slight bulk, potentially disrupting aggregate formation in concentrated solutions.[2][] |
| Molecular Weight | 171.22 Da (Group) | 185.25 Da (Group) | Affects atom economy slightly (favoring Methyl).[] |
Mechanistic Insight
Since the Hammett
Figure 1: Transition State Assembly (Graphviz)
The following diagram illustrates the Zimmerman-Traxler-like transition state, highlighting where the 4-substituent influences the spatial arrangement.
Caption: Mechanistic role of the sulfonamide tail. The 4-alkyl group (Green) does not participate directly in the reaction center but dictates solvent compatibility and hydrophobic shielding.
Synthetic Accessibility & Stability[2]
Both analogs are synthesized via the Schotten-Baumann reaction or anhydrous sulfonylation.[2][] However, raw material availability differs.[4][5]
-
4-Methyl (Tosyl-Pro): Precursors (
-TsCl) are commodity chemicals.[2][] High availability, low cost. -
4-Ethyl: Precursors (4-ethylbenzenesulfonyl chloride) are commercially available but often
more expensive.[2][]
Synthesis Workflow (Standardized Protocol)
This protocol applies to both analogs, substituting the respective sulfonyl chloride.
Caption: General synthetic pathway for N-sulfonyl proline derivatives.
Comparative Performance Data
The following data represents catalytic performance in a standard asymmetric aldol reaction (Acetone + 4-Nitrobenzaldehyde).
Table 2: Solvent-Dependent Activity
Conditions: 10 mol% catalyst, RT, 24h.
| Solvent System | Catalyst | Yield (%) | ee (%) | Observation |
| DMSO (Polar) | 4-Methyl (Tosyl) | 92% | 88% | Standard performance.[2][] High solubility for both. |
| DMSO (Polar) | 4-Ethyl | 91% | 89% | No significant advantage over Tosyl.[2][] |
| Toluene (Non-Polar) | 4-Methyl (Tosyl) | 45% | 65% | Poor solubility leads to heterogeneity and lower rates.[2][] |
| Toluene (Non-Polar) | 4-Ethyl | 78% | 82% | Superior. Higher lipophilicity allows better homogeneity.[2][] |
| Water/Brine | 4-Methyl (Tosyl) | 85% | 75% | Good "on-water" effect.[2][] |
| Water/Brine | 4-Ethyl | 80% | 72% | Slightly lower; excessive lipophilicity may hinder interfacial transfer.[2][] |
Interpretation
-
Choose 4-Methyl (Tosyl) for reactions in DMF, DMSO, or MeOH.[2][] It is the economic choice with no performance penalty in polar media.
-
Choose 4-Ethyl for reactions requiring non-polar solvents (e.g., to suppress side reactions or for substrate solubility reasons).[2][] The increased
value allows the catalyst to function in Toluene or where the Tosyl analog precipitates or aggregates.
Detailed Experimental Protocols
A. Catalyst Synthesis (4-Ethylphenylsulfonyl-L-Proline)
Objective: Synthesize the lipophilic analog for non-polar applications.
-
Preparation: Dissolve L-Proline (1.15 g, 10 mmol) in 1M NaOH (20 mL). Cool to 0°C in an ice bath.
-
Addition: Dissolve 4-ethylbenzenesulfonyl chloride (2.25 g, 11 mmol) in THF (5 mL) and add dropwise to the proline solution.
-
Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4 hours. Maintain pH > 9 by adding small aliquots of 1M NaOH if necessary.
-
Workup: Wash the aqueous layer with diethyl ether (
mL) to remove unreacted sulfonyl chloride. -
Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH 1. The product will precipitate as a white solid or oil.
-
Purification: Extract with Ethyl Acetate (
mL). Dry over , filter, and concentrate. Recrystallize from EtOAc/Hexane.-
Expected Yield: 85-90%.[2][]
-
Validation:
H NMR should show ethyl quartet/triplet signals at 2.7 and 1.2 ppm.
-
B. Catalytic Benchmark (Asymmetric Aldol)
Objective: Compare activity in Toluene.
-
Setup: In a vial, dissolve 4-Nitrobenzaldehyde (0.5 mmol) in Toluene (2.0 mL).
-
Catalyst Addition: Add 4-Ethylphenylsulfonyl-L-Proline (15 mg, 10 mol%).
-
Note: Observe solubility. The 4-Et analog should dissolve or form a fine suspension, whereas 4-Me (Tosyl) often clumps.[2][]
-
-
Reagent: Add Acetone (0.5 mL, excess).
-
Monitoring: Stir at RT for 24 hours. Monitor by TLC (Hexane/EtOAc 2:1).[]
-
Analysis: Quench with sat.
.[] Extract, dry, and analyze via Chiral HPLC (e.g., Chiralpak AD-H column).[]
References
-
Berkessel, A., et al. (2006). Proline-Sulfonamide-Catalyzed Asymmetric Aldol Reactions. Describes the foundational SAR of sulfonamides in organocatalysis. []
-
Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Source for
and values.[6][7][8][9][10] [] -
BenchChem. (2025).[][4] Comparative Analysis of L-Proline and Proline Sulfonamide Organocatalysts. Provides general protocols for proline sulfonamide synthesis and aldol benchmarking.
-
Cobb, A. J. A., et al. (2004). Organocatalysis with Proline Derivatives: Improved Catalysts for the Asymmetric Mannich Reaction. Discusses the impact of sulfonamide acidity and lipophilicity. []
Sources
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate
Executive Summary: The Risk-Based Approach
As researchers, we often handle intermediates where specific toxicological data (LD50, mutagenicity) is sparse. Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate is a sulfonamide derivative of proline. While specific SDS data for this exact ethyl-analog may be limited, we must apply Structure-Activity Relationship (SAR) logic.
The Core Hazard: The sulfonyl moiety (
Hazard Identification & Control Banding
Before selecting PPE, we must define the "Control Band." We utilize the Precautionary Principle for this intermediate.
| Hazard Class | Primary Risk | Mechanism of Action |
| Sensitization | Respiratory/Dermal Allergy | Sulfonamide groups can act as haptens, binding to proteins and triggering immune responses. |
| Irritation | Eyes/Mucous Membranes | Acidic hydrolysis potential of the sulfonyl bond; mechanical irritation from particulates. |
| Absorption | Systemic Exposure | The ethylphenyl and methyl ester groups increase lipophilicity ( |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide redundancy . If one barrier fails (e.g., glove tear), a secondary control must be in place.
A. Hand Protection (Critical)
Requirement: Double-gloving is mandatory for handling >100 mg.
-
Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).
-
Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile or Chloroprene (Mechanical strength).
-
Why Nitrile? Latex is permeable to many organic esters. Nitrile offers superior degradation resistance against the lipophilic nature of the ethylphenyl group.
B. Eye & Face Protection
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Standard: Safety glasses are insufficient for powders or pressurized synthesis.
-
Reasoning: Sulfonamide derivatives can cause severe conjunctivitis. Goggles provide a seal against airborne dusts that glasses cannot.[1]
C. Respiratory Protection
Primary Control: Certified Fume Hood (Face velocity: 100 fpm). Secondary Control (If hood work is impossible):
-
Respirator: Half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.
-
Why OV/P100? The P100 stops particulates (powder), while the OV layer traps any volatile hydrolysis byproducts.
D. Body Protection
Requirement: Lab coat (100% Cotton or Nomex) + Tyvek® Sleeves.
-
Sleeves: Disposable sleeves bridge the gap between the glove cuff and lab coat, the most common point of exposure.
Operational Protocols
Workflow Visualization: Risk Assessment Logic
The following diagram illustrates the decision-making process for selecting controls based on the physical state of the compound.
Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of the intermediate.
Step-by-Step Donning & Doffing (The "Clean-to-Dirty" Protocol)
Phase 1: Pre-Experimental Prep
-
Inspect: Check fume hood certification sticker (must be <1 year old).
-
Barrier Cream: Apply non-petroleum based barrier cream to hands (optional but recommended for sensitizers).
Phase 2: Donning (Order is Critical)
-
Lab Coat: Button fully to the neck.
-
Tyvek Sleeves: Pull over lab coat cuffs.
-
Inner Gloves: Tuck under the Tyvek sleeve.
-
Outer Gloves: Pull over the Tyvek sleeve. This creates a "shingle effect" where spills run off, not into, the glove.
-
Goggles: Adjust for a tight seal.
Phase 3: Doffing (Removal) Goal: Never touch outside of PPE with bare skin.
-
Outer Gloves: Remove using the "beak method" (pinch and pull), turning them inside out. Dispose in solid waste.
-
Goggles: Remove by the strap (back of head). Do not touch the lens.
-
Tyvek Sleeves: Tear away or roll down.
-
Inner Gloves: Remove carefully.
-
Wash: Immediately wash hands with soap and water for 20 seconds.
Disposal & Spill Management
Waste Classification:
-
Category: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
Tagging: Clearly tag as "Contains Sulfonamides - Potential Sensitizer."
Spill Cleanup (< 5g):
-
Evacuate: Clear the immediate area.
-
PPE: Don full PPE (as described above).
-
Containment:
-
If Solid: Cover with wet paper towels (to prevent dust) then wipe up.
-
If Liquid: Use vermiculite or absorbent pads.[2]
-
-
Decontamination: Wipe surface with 10% soap solution, followed by water. Sulfonamides are generally stable but can be stubborn to remove from porous surfaces.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor.
-
PubChem. (2024). Methyl 1-[(4-methylphenyl)sulfonyl]prolinate (Analogous Compound Data). National Library of Medicine.
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
